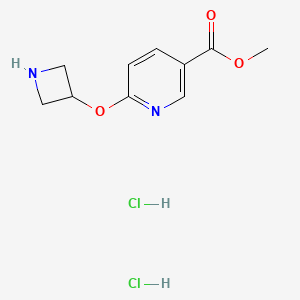

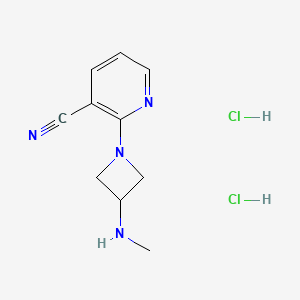

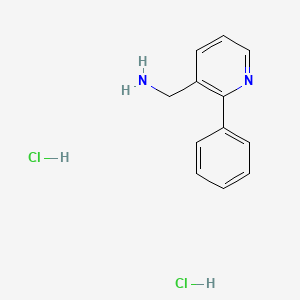

![molecular formula C8H9Cl2N5 B1473306 {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1177348-45-6](/img/structure/B1473306.png)

{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Overview

Description

Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have been used in various fields such as pharmaceuticals, agrochemicals, and explosives . The amine group (-NH2) is a basic functional group in organic chemistry, and it’s found in many important biological molecules like amino acids, the building blocks of proteins .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of azides with nitriles . Amines can be synthesized in various ways, including the reaction of ammonia with alkyl halides, the reduction of nitriles, the reduction of amides, etc .Molecular Structure Analysis

The tetrazole ring is planar and aromatic, contributing to the stability of the molecule . The amine group consists of a nitrogen atom attached to hydrogen atoms and/or carbon atoms .Chemical Reactions Analysis

Tetrazoles can participate in various reactions due to the presence of reactive nitrogen atoms in the ring . Amines can act as nucleophiles in reactions due to the lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, the presence of an amine group could make the compound basic, and the tetrazole ring could contribute to its stability .Scientific Research Applications

Synthesis and Molecular Structure

- A novel synthesis method for tetrazole derivatives, including compounds related to {[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride, was developed, providing an efficient way to produce these biologically potent molecules (Rao et al., 2014).

- The crystal structures of certain tetrazole derivatives were determined, aiding in understanding their molecular configurations and potential interactions in biological systems (Al-Hourani et al., 2015).

Neuroprotective Agents

- The compound KR-31543, related to this compound, showed potential as a neuroprotective agent for ischemia-reperfusion damage, with its metabolism studied in rats (Kim et al., 2002).

Pharmacological Studies

- Various tetrazolylpropan-2-ones, structurally similar to this compound, were synthesized and evaluated for their inhibition potency and metabolic stability, contributing to the understanding of their pharmacological properties (Garzinsky et al., 2018).

Antimicrobial and Cytotoxic Activity

- Synthesized azetidine-2-one derivatives of 1H-benzimidazole, which are structurally related to the tetrazole compound , displayed significant antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Energetic Material Precursors

- Imidazole, 1,2,4-triazole, and tetrazole-based molecules, including those similar to this compound, were prepared for potential applications in nitrogen-rich gas generators (Srinivas et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as chlorpheniramine and chloropyramine are known to bind to the histamine h1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

The compound’s interaction with its targets involves binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine, such as those seen in allergic reactions.

Biochemical Pathways

Similar compounds like chlorpheniramine and chloropyramine are known to inhibit the effects of histamine, a key player in allergic reactions . Histamine is involved in various physiological functions, including vasodilation, increased vascular permeability, and tissue edema. By blocking histamine, these compounds can alleviate symptoms associated with allergies.

Pharmacokinetics

It is known that similar compounds undergo extensive first-pass metabolism, which can significantly affect their bioavailability . For instance, Chlorpheniramine undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .

Result of Action

For instance, certain derivatives of ®(-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine have demonstrated potent effects against both allergic asthma and allergic itching .

properties

IUPAC Name |

[1-(4-chlorophenyl)tetrazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5.ClH/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNZHPGLOTXPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

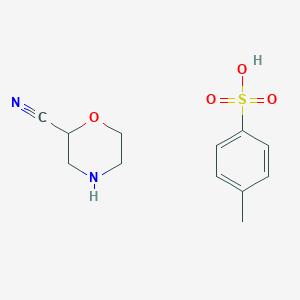

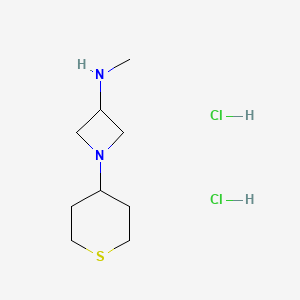

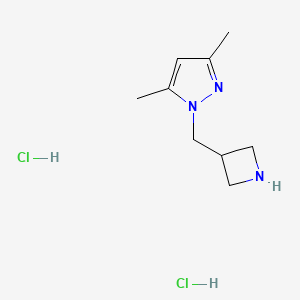

![1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1473230.png)